molecular formula C14H20O2 B3149150 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid CAS No. 66735-05-5

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid

Cat. No.: B3149150
CAS No.: 66735-05-5
M. Wt: 220.31 g/mol
InChI Key: WQTWCOYXJRWQNN-UHFFFAOYSA-N
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Mechanism of Action

3-(4-Isobutylphenyl)-2-methylpropanoic acid, commonly known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .

Target of Action

Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-(+)-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . The R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . Ibuprofen is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . It binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of ibuprofen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces inflammation and pain at the site of action .

Action Environment

The action of ibuprofen can be influenced by various environmental factors. For instance, the solubility of ibuprofen can affect its absorption and thus its efficacy . Furthermore, the presence of other drugs can also influence the action of ibuprofen. For example, significant drug interactions have been demonstrated for aspirin, cholestyramine, and methotrexate .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid is used in various scientific research applications, including:

Properties

IUPAC Name

2-methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14(15)16/h4-7,10-11H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTWCOYXJRWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239395
Record name α-Methyl-4-(2-methylpropyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-05-5
Record name α-Methyl-4-(2-methylpropyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66735-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-4-(2-methylpropyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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